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molecular formula C3H2F5NaO4S B8437012 Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate

Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate

Cat. No. B8437012
M. Wt: 252.09 g/mol
InChI Key: MCTUECRIKRXPET-UHFFFAOYSA-M
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Patent
US08173354B2

Procedure details

Ester hydrolysis reaction was effected using sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate, which was prepared according to the formulation described in JP-A 2007-145797, and a sodium hydroxide aqueous solution in methanol. After the completion of reaction, hydrochloric acid was added to turn the reaction system from neutral to weakly acidic. The aqueous solution was directly used in the subsequent reaction.
[Compound]
Name
Ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([S:15]([O-:18])(=[O:17])=[O:16])[CH:3]([O:8]C(=O)C(C)(C)C)[C:4]([F:7])([F:6])[F:5].[Na+:20].[OH-].[Na+].Cl>CO>[F:19][C:2]([F:1])([S:15]([O-:18])(=[O:16])=[O:17])[CH:3]([OH:8])[C:4]([F:5])([F:7])[F:6].[Na+:20] |f:0.1,2.3,6.7|

Inputs

Step One
Name
Ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(F)(F)F)OC(C(C)(C)C)=O)(S(=O)(=O)[O-])F.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The aqueous solution was directly used in the subsequent reaction

Outcomes

Product
Name
Type
Smiles
FC(C(C(F)(F)F)O)(S(=O)(=O)[O-])F.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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